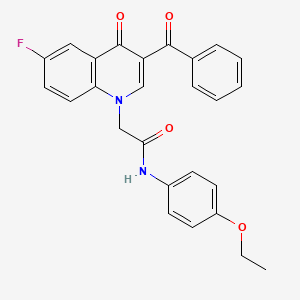
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinoline, known for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features a quinoline core substituted with a benzoyl group and an ethoxyphenyl moiety. Its molecular formula is C26H25FN2O3 with a molecular weight of approximately 450.49 g/mol. The synthesis typically involves multi-step organic reactions, including coupling reactions and functional group modifications to yield the desired compound.
Synthesis Steps:
- Formation of Quinoline Derivative: Starting from appropriate benzoyl derivatives and ethoxyphenyl acetamide.
- Cyclization: To form the quinoline structure.
- Functionalization: Introducing the fluorine atom and other substituents.
- Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to achieve high purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity:
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial DNA replication or inhibition of specific enzymes critical for bacterial survival.
Anticancer Properties:
Quinoline derivatives are also noted for their anticancer activities. Studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspases and modulation of cell cycle regulatory proteins.
Case Studies
Several case studies have illustrated the biological potential of related quinoline compounds:
-
Anticancer Activity in MCF-7 Cells:
- A study evaluated the cytotoxic effects of similar quinoline derivatives on MCF-7 cells, revealing IC50 values in the low micromolar range.
- Mechanistic investigations showed that these compounds induced G0/G1 phase arrest and increased apoptotic markers such as Annexin V positivity.
-
Antimicrobial Efficacy:
- A comparative study assessed the antimicrobial activity of various quinoline derivatives against E. coli and S. aureus. The compound demonstrated significant inhibition zones at concentrations as low as 50 µg/mL.
Research Findings
属性
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-33-20-11-9-19(10-12-20)28-24(30)16-29-15-22(25(31)17-6-4-3-5-7-17)26(32)21-14-18(27)8-13-23(21)29/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLHKKLALEBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













